molecular formula C21H17N3O3 B239785 N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide

Cat. No. B239785
M. Wt: 359.4 g/mol
InChI Key: VFJZCIGXDKECHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide, also known as PBTZ169, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of tuberculosis. This compound is a member of the benzoxazole family of compounds, which have been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Mechanism of Action

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide has been shown to inhibit the activity of the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall, ultimately leading to the death of the bacteria. This compound has also been shown to inhibit the activity of another enzyme, QcrB, which is involved in the electron transport chain in the bacteria. This inhibition leads to the disruption of energy production in the bacteria, further contributing to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal toxicity profile in vitro, indicating that it may be a safe candidate for further study. In animal studies, this compound has been shown to have good pharmacokinetic properties and to be effective in reducing bacterial load in the lungs of infected animals. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in reducing the damage caused by the immune response to the infection.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide is its unique mechanism of action, which targets multiple pathways in the bacteria. This makes it a promising candidate for the treatment of drug-resistant tuberculosis. However, one limitation of this compound is that it has only been tested in vitro and in animal studies, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide. One direction is to further optimize the synthesis method to yield higher purity and higher yields of the compound. Another direction is to conduct further studies to determine the safety and efficacy of this compound in humans. Additionally, studies could be conducted to determine the potential of this compound as a therapeutic agent for other bacterial infections. Finally, further studies could be conducted to explore the potential of this compound in combination with other drugs for the treatment of tuberculosis.

Synthesis Methods

The synthesis of N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide involves the reaction of 2-aminopyridine with 2-hydroxybenzaldehyde in the presence of acetic anhydride to form an intermediate Schiff base. This intermediate is then reacted with p-tolyl chloroacetate to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the compound, making it a suitable candidate for further study.

Scientific Research Applications

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. The current treatment for tuberculosis involves a combination of drugs, which can lead to drug resistance and other side effects. This compound has been shown to have a unique mechanism of action that targets multiple pathways in the bacteria, making it a promising candidate for the treatment of drug-resistant tuberculosis.

properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C21H17N3O3/c1-14-4-7-17(8-5-14)26-13-20(25)23-16-6-9-19-18(11-16)24-21(27-19)15-3-2-10-22-12-15/h2-12H,13H2,1H3,(H,23,25)

InChI Key

VFJZCIGXDKECHM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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